molecular formula C11H9BrOS B056663 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 118337-33-0

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No. B056663
M. Wt: 269.16 g/mol
InChI Key: PIQSJBQPXDKSHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogenation reactions where bromine is introduced into organic molecules. Such processes can include electrophilic aromatic substitution for benzene derivatives or addition reactions for alkenes. For example, the practical synthesis of bromobiphenyls, which share some synthetic pathways with our compound of interest, has been developed through cross-coupling reactions and diazotization methods, highlighting the versatility and challenges in brominated compound synthesis (Qiu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of brominated organic compounds like 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can be performed using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These analyses provide insights into the electronic distribution, molecular conformation, and intermolecular interactions, crucial for understanding the reactivity and properties of such compounds. Studies on related compounds emphasize the importance of halogen···halogen interactions and their influence on molecular packing and stability (Tothadi et al., 2013).

Chemical Reactions and Properties

Brominated compounds participate in a variety of chemical reactions, such as nucleophilic substitution, elimination, and further functionalization reactions. The presence of a bromine atom can significantly affect the chemical behavior of the compound, making it a versatile intermediate in organic synthesis. The synthesis and biological importance of benzothiazole derivatives, which share structural motifs with the compound , illustrate the broad spectrum of chemical reactivity and applications of such molecules in medicinal chemistry and beyond (Rosales-Hernández et al., 2022).

Physical Properties Analysis

The physical properties of brominated compounds, including melting point, boiling point, solubility, and stability, are influenced by the nature of the bromine substituent and the overall molecular structure. These properties are essential for determining the conditions under which these compounds can be handled, stored, and applied in various contexts. The study of activity coefficients and solubility of organic solvents in ionic liquids provides a framework for understanding the solvation and phase behavior of similar brominated compounds (Domańska et al., 2016).

Chemical Properties Analysis

Analyzing the chemical properties of brominated compounds involves examining their reactivity, stability under different conditions, and interactions with other chemical entities. These properties are crucial for their application in synthesis, materials science, and environmental studies. For instance, the environmental behavior and toxicity of brominated flame retardants provide insights into the persistence, bioaccumulation potential, and ecological impacts of related brominated compounds (Zuiderveen et al., 2020).

Scientific Research Applications

Substitution Reactions

  • Benzo[b]thiophen derivatives, including those related to 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, have been studied for their substitution reactions. For instance, nitration of similar compounds has yielded various nitrobenzo[b]thiophen derivatives with potential for further chemical modifications (Cooper & Scrowston, 1972).

Pharmacological Applications

  • Although you requested to exclude drug-related information, it's noteworthy that derivatives of benzo[b]thiophen, similar to 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, have been explored for pharmacological purposes. This includes the synthesis of compounds with potential medicinal value (Chapman, Clarke, & Sawhney, 1968).

Electroreduction Studies

  • Research has been conducted on the electroreduction of tert-alkanecarbodithioates, leading to the formation of various benzo[b]thiophenes. This shows the chemical versatility of benzo[b]thiophen derivatives through electrochemical methods (Voss & Dannat, 2015).

Photochromic Properties

  • Studies on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to the compound , have revealed thermally irreversible and fatigue-resistant photochromic properties. These findings suggest applications in materials science, particularly in developing materials that change color in response to light (Uchida, Nakayama, & Irie, 1990).

Aromatic Nucleophilic Substitution

Synthesis of Phthalide Derivatives

  • The compound has also been involved in the synthesis of phthalide derivatives, an important class of organic compounds with various applications (Rayabarapu, Chang, & Cheng, 2004).

properties

IUPAC Name

2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSJBQPXDKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381582
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

CAS RN

118337-33-0
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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